molecular formula C15H11F3O4 B8166498 Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166498
M. Wt: 312.24 g/mol
InChI Key: VQSOGTBJQRDGOW-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound featuring a trifluoromethoxy group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

. These reagents are designed to be efficient and environmentally benign, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s ability to interact with enzymes and receptors, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-hydroxy-3’-(methoxy)-[1,1’-biphenyl]-3-carboxylate: Similar structure but lacks the trifluoromethoxy group.

    Methyl 6-hydroxy-3’-(ethoxy)-[1,1’-biphenyl]-3-carboxylate: Similar structure with an ethoxy group instead of trifluoromethoxy.

Uniqueness

The presence of the trifluoromethoxy group in Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it particularly valuable in applications where these properties are desired .

Properties

IUPAC Name

methyl 4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)10-5-6-13(19)12(8-10)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSOGTBJQRDGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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